molecular formula C18H18Cl2N2O4S B239187 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine

Cat. No. B239187
M. Wt: 429.3 g/mol
InChI Key: MNTVEZLXYQGUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, also known as MDL-100,907, is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.

Mechanism of Action

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine acts as a selective antagonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is thought to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems involved in the regulation of mood, cognition, and perception. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine in lab experiments is its selectivity for the 5-HT2A receptor, which allows researchers to study the specific effects of blocking this receptor. However, one of the limitations of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is that it may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, including further studies on its potential therapeutic applications in the treatment of various neurological disorders, as well as studies on its mechanism of action and potential off-target effects. Additionally, there is a need for further studies on the safety and toxicity of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine involves several steps, including the condensation of 3,4-dichlorobenzene sulfonamide with 1,3-benzodioxole-5-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with piperazine.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception.

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H18Cl2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2

InChI Key

MNTVEZLXYQGUNU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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